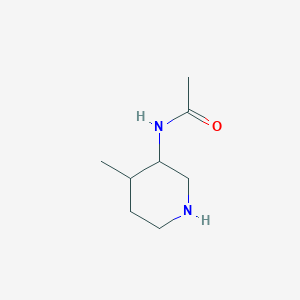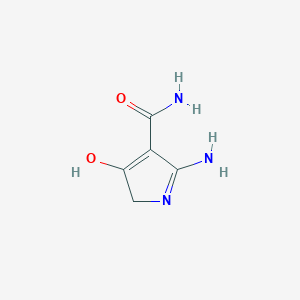
2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is a heterocyclic compound with significant interest in various fields of scientific research. This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of both amino and carboxamide functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another method includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation . Additionally, the Cu (II)-catalyzed cyclization of α-diazo-β-oxoamides with amines has also been demonstrated as an effective method .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and the availability of starting materials. The oxidative cyclization of β-enaminones is particularly favored in industrial settings due to its efficiency and scalability .
化学反応の分析
Types of Reactions
2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. Catalysts like Cu (II) and Ni (II) are also frequently used to facilitate cyclization and other reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative cyclization of β-enaminones typically results in the formation of pyrrolin-4-ones .
科学的研究の応用
2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to inhibit certain enzymes and proteins, thereby affecting various biological processes. For instance, its antimalarial activity is linked to the inhibition of key enzymes in the parasite’s metabolic pathway .
類似化合物との比較
Similar Compounds
2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole ring structure but differs in its functional groups.
4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: Another compound with a similar core structure but different substituents.
Uniqueness
What sets 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide apart is its specific combination of amino and carboxamide groups, which confer unique reactivity and bioactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C5H7N3O2 |
|---|---|
分子量 |
141.13 g/mol |
IUPAC名 |
5-amino-3-hydroxy-2H-pyrrole-4-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c6-4-3(5(7)10)2(9)1-8-4/h9H,1H2,(H2,6,8)(H2,7,10) |
InChIキー |
VSMNHQCFAYEFGE-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C(=N1)N)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




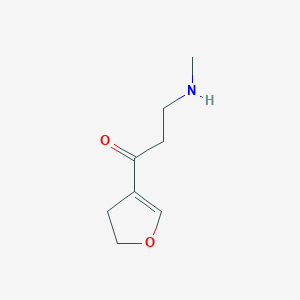

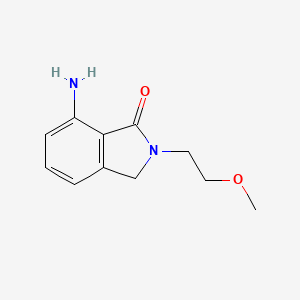
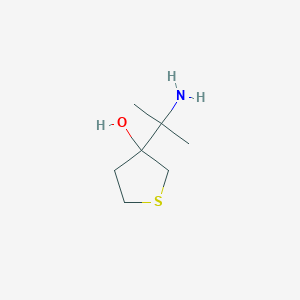


![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13206555.png)


![2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13206585.png)
![(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide](/img/structure/B13206588.png)
